Product packaging for 4-Quinolin-4-yl-thiazol-2-ylamine(Cat. No.:)

4-Quinolin-4-yl-thiazol-2-ylamine

Cat. No.: B15321621
M. Wt: 227.29 g/mol
InChI Key: SNGHQYLDQXJNTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Quinolin-4-yl-thiazol-2-ylamine is a high-purity synthetic compound designed for advanced pharmacological and medicinal chemistry research. It belongs to the 2-aminothiazole class, a privileged scaffold in drug discovery known for its significant biological potential and ability to penetrate the central nervous system . Research into this compound and its structural analogs is focused primarily on two therapeutic areas. In neuroscience, closely related 2-aminothiazoles have been identified as promising antiprion agents, with studies showing they can effectively reduce levels of the disease-causing prion protein (PrPSc) in models of prion disease . Furthermore, the broader thiazole and quinoline structural classes are extensively investigated for their anticancer properties, indicating this compound's potential utility in oncology research . The compound's molecular architecture, featuring a thiazole core linked to a quinoline ring, makes it a valuable scaffold for exploring structure-activity relationships (SAR) and designing novel small-molecule inhibitors. Available only to qualified researchers, this product is supplied with comprehensive analytical data to ensure identity and purity. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9N3S B15321621 4-Quinolin-4-yl-thiazol-2-ylamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9N3S

Molecular Weight

227.29 g/mol

IUPAC Name

4-quinolin-4-yl-1,3-thiazol-2-amine

InChI

InChI=1S/C12H9N3S/c13-12-15-11(7-16-12)9-5-6-14-10-4-2-1-3-8(9)10/h1-7H,(H2,13,15)

InChI Key

SNGHQYLDQXJNTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C3=CSC(=N3)N

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Transformations of 4 Quinolin 4 Yl Thiazol 2 Ylamine Derivatives

Established Synthetic Pathways for the 4-Quinolin-4-yl-thiazol-2-ylamine Core Structure

The construction of the fundamental this compound framework is primarily achieved through established heterocyclic chemistry reactions. These methods focus on the efficient formation of the thiazole (B1198619) ring and its linkage to the quinoline (B57606) moiety.

The Hantzsch thiazole synthesis is a classical and widely employed method for constructing the thiazole ring. synarchive.comderpharmachemica.com This reaction typically involves the condensation of an α-haloketone with a thioamide or thiourea (B124793). synarchive.comyoutube.com In the context of this compound synthesis, this involves the reaction of a 4-(α-haloacetyl)quinoline with thiourea.

The general mechanism commences with an SN2 reaction where the sulfur atom of the thiourea attacks the α-carbon of the haloacetylquinoline, displacing the halide. youtube.com This is followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. youtube.com The reaction conditions can influence the outcome, with acidic conditions sometimes leading to different regioisomers. rsc.org The versatility of this method allows for the synthesis of various 2-aminothiazole (B372263) derivatives by using substituted thioureas. derpharmachemica.com

A common route involves the initial synthesis of thiosemicarbazone derivatives from quinoline-carbaldehyde and thiosemicarbazide, which are then cyclized with reagents like 3-chloroacetylacetone to yield the final thiazole derivatives. orientjchem.org

Table 1: Key Reactions in Hantzsch-Type Synthesis

Reactant 1Reactant 2Key ConditionProduct
4-(α-haloacetyl)quinolineThioureaHeatingThis compound
Quinoline-carbaldehydeThiosemicarbazideReflux in ethanolQuinoline-thiosemicarbazone
Quinoline-thiosemicarbazone3-chloroacetylacetoneReflux in acetoneThis compound derivative

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, offer a powerful and versatile strategy for forming the carbon-carbon bond between the quinoline and thiazole rings. youtube.com This reaction typically involves the coupling of a haloquinoline with a thiazole-boronic acid derivative or a halothiazole with a quinoline-boronic acid derivative in the presence of a palladium catalyst and a base. researchgate.netnih.gov

The catalytic cycle of the Suzuki-Miyaura reaction involves three main steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the organoboron compound, and reductive elimination to form the new C-C bond and regenerate the catalyst. mdpi.com The choice of catalyst, ligands, base, and solvent can significantly impact the reaction's efficiency and yield. youtube.com This methodology is highly valued for its functional group tolerance and the relatively mild reaction conditions. nih.gov For instance, the coupling of 3,5-dichloro-1,2,4-thiadiazole (B1299824) with arylboronic acids has been shown to be temperature-dependent, yielding different products at room temperature versus reflux. nih.govresearchgate.net

Table 2: Components of a Typical Suzuki-Miyaura Coupling for Quinoline-Thiazole Synthesis

ComponentExampleRole in Reaction
Quinoline Component 4-BromoquinolineAryl halide
Thiazole Component 2-Amino-4-(dihydroxyboryl)thiazoleOrganoboron reagent
Catalyst Tetrakis(triphenylphosphine)palladium(0)Facilitates the coupling
Base Potassium carbonateActivates the organoboron reagent
Solvent Toluene/Water/MethanolProvides the reaction medium

Beyond the Hantzsch synthesis, other cyclization and heteroannulation strategies have been explored for the assembly of the this compound scaffold. One such approach involves the cyclization of thiosemicarbazones derived from quinoline aldehydes with reagents like ethyl chloroacetate (B1199739) or chloroacetone (B47974) to form thiazole derivatives. nih.gov

Alternative methods for thiazole synthesis include the reaction of α-diazoketones with thioureas catalyzed by trifluoromethanesulfonic acid, which proceeds under mild, metal-free conditions. organic-chemistry.org Additionally, multicomponent reactions offer an efficient pathway to complex thiazole-containing structures. For example, a four-component reaction involving ketene (B1206846) acetals, aromatic aldehydes, and 1,3-cyclohexanedione (B196179) has been used to produce thiazoloquinolinone derivatives. nih.gov These alternative strategies provide access to a broader range of derivatives that may not be easily accessible through traditional Hantzsch or cross-coupling methods. mdpi.com

Derivatization Strategies and Analog Synthesis for Structural Diversification

To explore the structure-activity relationships and expand the chemical space of this compound, various derivatization strategies are employed. These modifications can be targeted at either the thiazole ring or the quinoline moiety.

The thiazole ring in this compound offers several positions for modification. The 2-amino group is a common site for derivatization, often converted to amides, ureas, or thioureas to introduce a wide range of substituents. mdpi.comnih.gov For example, reacting the 2-amino group with various acyl chlorides or isocyanates can lead to a diverse library of N-acylated or N-ureido derivatives. mdpi.comnih.gov

The C5 position of the thiazole ring can also be functionalized. nih.gov For instance, in the synthesis of some quinoline-thiazole hybrids, substitutions are introduced at the fourth position of the thiazole ring, with a hydrazone bridge linking it to the quinoline. nih.gov The reactivity of the thiazole ring is influenced by the substituents present; electron-donating groups increase its basicity and nucleophilicity, while electron-withdrawing groups have the opposite effect. analis.com.my

Table 3: Common Derivatization Reactions at the Thiazole Ring

PositionReaction TypeReagent(s)Resulting Functional Group
2-AminoAcylationAcyl chloride, baseAmide
2-AminoUrea formationIsocyanateUrea
2-AminoSchiff base formationAldehydeImine
C5Electrophilic SubstitutionVariesIntroduction of various substituents

The quinoline ring system provides another avenue for structural diversification. rsc.org The precise and selective introduction of various functional groups onto the quinoline scaffold can significantly alter the compound's properties. rsc.org For example, methoxy (B1213986) and chloro substituents have been incorporated into the quinoline ring of related derivatives. nih.gov

Chemical Modifications of the Amino Group

The primary amino group at the 2-position of the thiazole ring in this compound is a key handle for structural diversification, allowing for the introduction of a wide array of functional groups through various chemical reactions. These modifications can significantly influence the physicochemical properties and biological profile of the resulting derivatives. The most common transformations include acylation, alkylation, and sulfonylation.

Acylation: The reaction of this compound with acylating agents such as acid chlorides or anhydrides in the presence of a base affords the corresponding N-acylated derivatives. This transformation is a robust method to introduce amide functionalities. For instance, the acylation with acetyl chloride or acetic anhydride (B1165640) can be carried out in a suitable solvent like dichloromethane (B109758) or pyridine (B92270). The use of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) is also a facile method for amide bond formation between the amine and a carboxylic acid. mdpi.com

Alkylation: N-alkylation of the amino group introduces alkyl substituents, which can alter the lipophilicity and steric bulk of the molecule. This reaction is typically performed using alkyl halides in the presence of a base to neutralize the hydrogen halide formed during the reaction. koreascience.krwikipedia.org However, a significant challenge in the N-alkylation of primary amines is the potential for over-alkylation, leading to a mixture of mono- and di-alkylated products. wikipedia.orgmasterorganicchemistry.com Careful control of reaction conditions, such as the stoichiometry of the reactants and the choice of base and solvent, is crucial to achieve selective mono-alkylation. koreascience.kr

Sulfonylation: The reaction of this compound with sulfonyl chlorides in the presence of a base, such as pyridine or triethylamine, yields sulfonamides. This modification is valuable for introducing a sulfonyl moiety, which can act as a hydrogen bond acceptor and influence the electronic properties of the molecule. A general procedure for the N-sulfonylation of 2-aminothiazole involves reacting it with a sulfonyl chloride in the presence of sodium acetate (B1210297) in an aqueous medium. nih.gov

The following table summarizes representative examples of these chemical modifications on the 2-amino group of thiazole derivatives, which can be extrapolated to this compound.

ModificationReagentProduct TypeGeneral ConditionsReference
AcylationAcid Chloride/AnhydrideAmideBase (e.g., pyridine, triethylamine), Solvent (e.g., DCM, DMF) rsc.org
AlkylationAlkyl HalideMono- or Di-alkylated AmineBase (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, Acetonitrile) koreascience.krwikipedia.org
SulfonylationSulfonyl ChlorideSulfonamideBase (e.g., pyridine, NaOAc), Solvent (e.g., Water, DCM) nih.gov

Optimization of Reaction Conditions and Scalability for Research Synthesis

The efficient synthesis of this compound and its derivatives is crucial for enabling comprehensive research into their properties and potential applications. Optimization of reaction conditions and ensuring the scalability of the synthesis for laboratory purposes are therefore of significant interest.

The classical Hantzsch thiazole synthesis is a widely employed method for the construction of the 2-aminothiazole ring system. This typically involves the condensation of an α-haloketone with a thiourea derivative. For the synthesis of this compound, 4-(bromoacetyl)quinoline would be the required α-haloketone. The optimization of this reaction often focuses on the choice of solvent, temperature, and catalyst to improve yields and reduce reaction times. One-pot multicomponent reactions are particularly attractive for their efficiency and atom economy. nih.govscispace.com

For the subsequent modifications of the amino group, optimization strategies focus on achieving high selectivity and yield. In the case of N-alkylation, controlling the stoichiometry and the slow addition of the alkylating agent can favor mono-alkylation over di-alkylation. koreascience.kr The use of milder bases and lower reaction temperatures can also enhance selectivity.

For scaling up the synthesis from milligram to gram quantities for research purposes, several factors need to be considered. These include the availability and cost of starting materials, the ease of purification, and the safety of the reaction conditions. One-pot procedures are often advantageous for scalability as they reduce the number of work-up and purification steps. nih.govscispace.comresearchgate.net The development of robust purification methods, such as crystallization or column chromatography, is also critical for obtaining high-purity material in larger quantities. Furthermore, exploring greener and more environmentally friendly reaction conditions, such as the use of less hazardous solvents and catalysts, is an important aspect of modern synthetic chemistry.

The table below outlines key considerations for optimizing and scaling up the synthesis of this compound derivatives for research applications.

AspectKey ConsiderationsPotential Solutions
Yield Incomplete reactions, side product formation.Optimization of temperature, reaction time, and stoichiometry. Use of catalysts.
Selectivity Over-alkylation in N-alkylation reactions.Controlled addition of reagents, use of specific bases and solvents.
Purification Difficulty in separating the desired product from byproducts.Development of robust crystallization or chromatographic methods.
Scalability Handling of large reaction volumes, heat transfer.Use of one-pot procedures, selection of appropriate reaction vessels.
Green Chemistry Use of hazardous reagents and solvents.Exploration of greener solvents, catalysts, and reaction conditions.

Mechanistic Investigations of Biological Activities of 4 Quinolin 4 Yl Thiazol 2 Ylamine in Pre Clinical Research Models

Elucidation of Molecular Target Interactions and Binding Mechanisms

Understanding how 4-Quinolin-4-yl-thiazol-2-ylamine interacts with molecular targets is fundamental to deciphering its biological function. Research on structurally similar compounds has provided significant insights into its potential binding mechanisms, particularly concerning enzyme inhibition and receptor modulation.

Enzyme Inhibition Studies: Kinase Profiling and Selectivity Analysis (e.g., TGF-beta Receptor Type I, COX/LOX Pathways)

The quinoline (B57606) and thiazole (B1198619) moieties are recognized as "privileged structures" in medicinal chemistry, known to interact with a variety of enzymes, including kinases and enzymes of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.

Transforming Growth Factor-beta Receptor Type I (TGF-βRI) Inhibition: The TGF-β signaling pathway is crucial in cell proliferation, differentiation, and apoptosis, and its dysregulation is implicated in cancer. Small molecule inhibitors targeting the TGF-βRI kinase (also known as ALK5) are of significant therapeutic interest. Studies on 4-aminoquinoline (B48711) derivatives have identified them as highly selective inhibitors of TGFβR1. nih.gov For instance, through rational design, 4-aminoquinoline compounds have been developed that potently inhibit TGFβR1 with nanomolar efficacy. nih.gov One such compound, 4s , demonstrated an IC₅₀ of 0.79 nM for TGFβR1, with over 2000-fold selectivity against the closely related MAP4K4 kinase, which is vital for T-cell function. nih.gov The ability of the quinoline scaffold to fit into the ATP-binding pocket of the kinase is a key aspect of this inhibition. nih.gov Cell-permeable pyrazole (B372694) compounds containing a quinoline moiety have also been shown to selectively inhibit ALK5-mediated signaling. sigmaaldrich.com

Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathway Inhibition: Chronic inflammation is linked to various diseases, and the COX and LOX enzymes are key mediators of the inflammatory cascade. Thiazole derivatives have been extensively investigated as inhibitors of these enzymes. nih.govfrontiersin.orgnih.gov Research has led to the development of thiazole-based dual COX-2/5-LOX inhibitors, which are sought after for their potential to offer anti-inflammatory effects with improved gastric safety profiles compared to traditional NSAIDs. nih.gov For example, a thiazole derivative, compound 6l , was identified as a potent inhibitor of COX-2 and 5-LOX with IC₅₀ values of 0.09 µM and 0.38 µM, respectively. nih.gov Molecular docking studies of other 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives have further supported the effective binding of the thiazole scaffold within the active sites of COX-1, COX-2, and 5-LOX enzymes. frontiersin.org

Table 1: Inhibitory Activity of Structurally Related Compounds on Kinase and Inflammatory Enzymes
Compound ClassTarget EnzymeReported IC₅₀Reference
4-Aminoquinoline Derivative (4s)TGFβR10.79 nM nih.gov
Thiazole Derivative (6l)COX-20.09 µM nih.gov
Thiazole Derivative (6l)5-LOX0.38 µM nih.gov
Thiazole Derivative (6l)COX-15.55 µM nih.gov
Naphthylisoquinoline Alkaloid (Mbandakamine A)Noted for antimalarial activity, with complex hydrogen bonding potential. researchgate.net

Receptor Binding and Modulation Studies

The primary receptor interactions investigated for compounds containing the this compound scaffold are with kinase receptors, such as the TGF-β type I receptor. The inhibition mechanism is typically competitive with ATP, where the compound binds to the kinase domain of the receptor, preventing autophosphorylation and downstream signaling. sigmaaldrich.com Studies on 4-aminoquinoline-based inhibitors confirm their role in targeting the TGFβR1 kinase domain to modulate its activity. nih.gov

Protein-Ligand Interaction Profiling and Stoichiometry

The binding of ligands to their protein targets is stabilized by a network of interactions. For kinase inhibitors, hydrogen bonds with the hinge region of the kinase domain are critical for anchoring the molecule. researchgate.net Research on a structurally similar compound, a quinazolin-4-ylthiazol-2-ylamine inhibitor of Glycogen Synthase Kinase 3 (GSK3), has highlighted the crucial role of unconventional C-H···O and C-H···N hydrogen bonds in ligand binding. nih.govdeepdyve.com These weak hydrogen bonds, often overlooked, can significantly contribute to the stability of the protein-ligand complex. researchgate.net Molecular docking and dynamics simulations of various thiazole derivatives have further elucidated these interactions, identifying key amino acid residues, such as Lys33, Asp145, and Ile10 in cyclin-dependent kinases, that are critical for binding. nih.gov The stoichiometry of these interactions is typically 1:1, with one ligand molecule binding to a single protein active site. researchgate.net

Cellular Pathway Elucidation in In Vitro and Mechanistic In Vivo (Non-human) Research Models

The molecular interactions of this compound and its analogs translate into specific effects on cellular pathways, which have been explored in various cancer and inflammation models.

Investigation of Anti-proliferative Mechanisms in Cancer Cell Lines

The quinoline and thiazole scaffolds are present in numerous compounds designed as anti-cancer agents. nih.govnih.gov Derivatives have shown potent anti-proliferative activity across a range of human cancer cell lines. For example, 4β-(thiazol-2-yl)amino derivatives of podophyllotoxin (B1678966) demonstrated significant cytotoxicity against A549 (lung), HepG2 (liver), HeLa (cervical), and LOVO (colon) cancer cells. nih.gov The mechanism for these related compounds was found to involve the inhibition of topoisomerase-II and the induction of DNA double-strand breaks, leading to cell cycle arrest in the G2/M phase. nih.gov Similarly, novel thiazolidin-4-one derivatives have shown anti-proliferative activity against colon (COLO-205), breast (MDA-MB-231), and prostate (DU-125) cancer cell lines. nih.gov

Table 2: Anti-proliferative Activity of Structurally Related Compounds in Human Cancer Cell Lines
Compound Class/DerivativeCell LineCancer TypeReported IC₅₀Reference
4,5-Diaryl-2-aminoimidazole (Cmpd 59)MCF-7Breast3 nM nih.gov
Quinoline-indole derivative (Cmpd 62)HepG2Liver2-11 nM nih.gov
Thiazolidin-4-one derivative (Cmpd 4)HT-29Colon0.073 µM nih.gov
Thiazolidin-4-one derivative (Cmpd 4)A549Lung0.35 µM nih.gov
4β-(thiazol-2-yl)amino-podophyllotoxin (Cmpd 15)A549Lung0.14 µM nih.gov
4β-(thiazol-2-yl)amino-podophyllotoxin (Cmpd 17)HeLaCervical0.11 µM nih.gov

Characterization of Anti-inflammatory Modulatory Effects in Cellular Models

The anti-inflammatory potential of compounds containing the quinoline-thiazole framework has been demonstrated in cellular models by measuring their ability to suppress the production of pro-inflammatory mediators. In studies involving human neutrophils, various 2-(furan-2-yl)-4-phenoxyquinoline derivatives were evaluated for their inhibitory effects on the release of lysozyme (B549824) and β-glucuronidase, as well as the formation of tumor necrosis factor-alpha (TNF-α). nih.gov For instance, one derivative, 1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl]ethanone (6 ), was found to be a potent inhibitor of TNF-α formation with an IC₅₀ value of 2.3 µM. nih.gov Furthermore, studies on thiazolidinedione-quinoline hybrids have shown a significant, dose-dependent decrease in the concentration of inflammatory cytokines such as IFN-γ and TNF-α in cellular assays. nih.gov This modulation of cytokine production highlights the potential of the core structure to interfere with inflammatory signaling cascades. nih.gov

Exploration of Antimicrobial Action Mechanisms Against Pathogenic Research Strains

The this compound scaffold and its derivatives have been the subject of significant research interest for their potential as antimicrobial agents. orientjchem.orgresearchgate.net Studies on related quinoline-thiazole compounds suggest that their antimicrobial effects are broad-spectrum, demonstrating activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and certain strains of E. coli. acs.orgnih.gov The combination of the quinoline and thiazole moieties into a single molecular framework is a strategy employed to enhance antimicrobial potency. orientjchem.orgjohnshopkins.edu

The precise mechanism of action for this compound itself is not yet fully elucidated in the public domain. However, research on structurally similar compounds provides insights into potential pathways. One proposed mechanism for some thiazole-quinolinium derivatives is the disruption of bacterial cell division. nih.gov These compounds have been shown to interfere with the normal function of the FtsZ protein, a crucial component of the bacterial cytoskeleton involved in forming the division septum. nih.gov By perturbing the polymerization of FtsZ, these derivatives can inhibit bacterial cell replication. nih.gov

Other quinoline derivatives have been investigated for their ability to target intracellular processes without causing membrane damage. mdpi.com For instance, some quinoline-thiazole hybrids are believed to exert their effects by inhibiting essential enzymes within the bacterial cell. johnshopkins.edu Molecular docking studies on some quinoline-thiazole derivatives have suggested potential interactions with DNA gyrase, an enzyme critical for DNA replication and repair in bacteria. acs.org Specifically, these studies indicate that the compounds may bind to the ATP-binding site of DNA gyrase, with interactions potentially involving key residues and nucleotides. acs.org

Furthermore, the antifungal activity of related quinoline-thiazole compounds has been noted. researchgate.netjohnshopkins.edu Some derivatives have shown potent activity against fungal strains such as Aspergillus fumigatus, Aspergillus clavatus, Geotrichum candidum, and Penicillium marneffei. johnshopkins.edu The proposed mechanism for antifungal action in some thiazole derivatives involves the inhibition of cytochrome P450-dependent enzymes like CYP51 (lanosterol 14α-demethylase), which is essential for ergosterol (B1671047) biosynthesis in fungi. nih.gov

Table 1: Reported Antimicrobial Activity of Selected Quinoline-Thiazole Derivatives

Compound TypePathogenObserved Activity/Proposed TargetReferenceThiazole-quinolinium derivativesMRSA, E. coliInhibition of FtsZ protein polymerizationnih.govQuinoline-thiazole hybridsE. coliPotential inhibition of DNA gyraseacs.orgQuinoline-thiazole derivativesN. gonorrhoeae, S. flexneri, S. pyogenes, P. vulgarisPotent antibacterial activityjohnshopkins.eduQuinoline-thiazole derivativesA. fumigatus, A. clavatus, G. candidum, P. marneffeiPotent antifungal activityjohnshopkins.edu

Assessment of Neurobiological Research Relevance (e.g., Anti-prion Activity in Cell-based Assays)

The quinoline scaffold, a core component of this compound, has been identified as a promising starting point for the development of therapeutic candidates for transmissible spongiform encephalopathies, also known as prion diseases. researchgate.netnih.gov These fatal neurodegenerative disorders are characterized by the conversion of the normal cellular prion protein (PrPC) into a misfolded, pathogenic isoform called PrPSc. nih.gov

In preclinical research, various quinoline derivatives have demonstrated the ability to inhibit the formation of PrPSc in scrapie-infected neuroblastoma cell lines (ScN2a). researchgate.netnih.gov The 2-aminothiazole (B372263) moiety is also recognized as a new class of small molecules with anti-prion activity in these cell-based models. nih.gov The combination of these two pharmacophores in this compound suggests a strong rationale for its investigation in this therapeutic area.

Research has shown that certain quinoline derivatives can effectively clear PrPSc from persistently infected cells, with some compounds exhibiting efficacy in the nanomolar range. nih.gov For instance, one of the most potent quinoline derivatives identified had a half-effective concentration (EC50) of 50 nM for anti-prion activity in ScN2a cells. nih.gov The mechanism of action for these compounds is believed to involve direct interaction with the prion protein, thereby inhibiting its conversion into the pathological PrPSc conformer. nih.gov Surface plasmon resonance analysis has confirmed a strong binding affinity of some quinoline derivatives to recombinant prion protein. researchgate.net

Importantly, the anti-prion activity of these compounds does not appear to stem from alterations in the biosynthesis or turnover of the normal PrPC protein. researchgate.net This suggests a specific action on the pathological conversion process. The structural features of the quinoline ring and its substituents are critical for this activity, with different substitution patterns leading to varying levels of efficacy. researchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound like this compound. By systematically modifying its chemical structure, researchers can identify key features that enhance potency and other desirable properties.

Correlating Positional and Electronic Effects of Substituents with Biological Response

For quinoline-based compounds, the nature and position of substituents on the quinoline ring have a profound impact on biological activity. In the context of anti-prion and antimalarial activity, electron-withdrawing groups at the 7-position of the quinoline ring, such as a chloro group, are often considered essential for high potency. youtube.comresearchgate.net This is a common structural feature in many active 4-aminoquinoline drugs. youtube.com The electron-withdrawing capacity of the substituent at this position can influence the pKa of the quinoline ring nitrogen and, consequently, the compound's ability to accumulate in acidic cellular compartments, which is relevant for some mechanisms of action. nih.gov

Analysis of Conformational Flexibility and Bioactive Conformations

The three-dimensional shape and conformational flexibility of a molecule are critical determinants of its biological activity, as they govern how well it can fit into the binding site of a target protein. The linkage between the quinoline and thiazole rings in this compound allows for a degree of rotational freedom, which can result in multiple accessible conformations.

Evaluation of Ligand Efficiency and Lipophilicity Index in SAR Optimization

In modern drug discovery, SAR optimization is often guided by metrics such as ligand efficiency (LE) and lipophilicity (expressed as cLogP or LogD). Ligand efficiency is a measure of the binding energy per non-hydrogen atom of a molecule, and it helps in identifying small, efficient fragments that can be grown into more potent leads. Lipophilicity is a critical parameter that affects a compound's solubility, permeability across biological membranes, and metabolic stability.

For quinoline derivatives, lipophilicity has been shown to be an important factor. nih.gov In some cases, the lipophilicity of substituents at the 7-position of the quinoline ring influences the compound's association with its target. nih.gov However, a balance must be struck, as excessively high lipophilicity can lead to poor solubility and increased off-target toxicity. The development of analogs with favorable lipophilicity is a key goal in SAR studies. For instance, the replacement of a tetrazole ring with a 5-oxo-1,2,4-oxadiazole or a 5-oxo-1,2,4-thiadiazole ring in some compounds was shown to increase lipophilicity and improve bioavailability. acs.org

By evaluating LE and the lipophilicity index for a series of this compound analogs, researchers can make more informed decisions during the lead optimization process, aiming for compounds with a good balance of potency, selectivity, and drug-like properties.

Table 2: Chemical Compounds Mentioned

Compound NameCore StructureThis compoundQuinoline-ThiazoleQuinineQuinolineBiquinolineQuinolineQuinacrineAcridine (related to Quinoline)Chloroquine4-AminoquinolineAmpicillinBeta-lactamAmphotericin BPolyene macrolideGentamycinAminoglycosideChloramphenicolDichloroacetic acid derivativeBifonazoleImidazoleKetoconazoleImidazole

Computational and in Silico Studies of 4 Quinolin 4 Yl Thiazol 2 Ylamine

Molecular Docking Simulations for Ligand-Target Binding Prediction and Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, as well as the strength of the interaction. nih.gov This method is crucial for understanding the binding mode of 4-Quinolin-4-yl-thiazol-2-ylamine and its analogs with various biological targets.

Research on related quinoline-thiazole scaffolds has demonstrated the utility of molecular docking in identifying potential protein targets and elucidating binding interactions. For instance, studies on quinoline-based iminothiazoline derivatives have used docking to explore their potential as elastase inhibitors. nih.gov In these simulations, the compound is placed into the active site of the target protein, and its binding energy is calculated. A lower binding energy, typically expressed in kcal/mol, suggests a more stable and favorable interaction. For example, a docking score of -7.4 kcal/mol for a quinoline (B57606) derivative against elastase indicated a strong potential for inhibition, superior to the standard quercetin's score of -7.2 kcal/mol. nih.gov

The analysis of docking results reveals key molecular interactions, such as:

Hydrogen Bonds: The thiazole (B1198619) ring, with its nitrogen and sulfur atoms, and the amino group can act as hydrogen bond donors and acceptors, forming critical connections with amino acid residues in the target's active site. nih.gov

Hydrophobic Interactions: The aromatic quinoline ring can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the binding pocket. nih.gov

In studies targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein in angiogenesis, thiazole-containing compounds have been designed to mimic the binding of known inhibitors like pazopanib (B1684535) and sorafenib. nih.gov The thiazole ring often occupies the gatekeeper region of the kinase, while the quinoline moiety can fit into the hinge region, forming hydrogen bonds crucial for inhibitory activity. nih.gov

Table 1: Example Molecular Docking Data for a Quinoline-Thiazole Derivative
Target ProteinLigandDocking Score (kcal/mol)Key Interacting ResiduesInteraction Type
Elastase(Z)-4-bromo-N-(4-butyl-3(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide-7.4Ser195, His57Hydrogen Bond
VEGFR-2Thiazoloquinolinone derivative-8.5Cys919, Asp1046Hydrogen Bond
VEGFR-2Thiazoloquinolinone derivative-8.5Val848, Leu1035Hydrophobic

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide fundamental insights into the electronic properties of a molecule. researchgate.net These calculations are used to determine the distribution of electrons, molecular orbital energies, and other descriptors that govern the reactivity and stability of this compound.

Key parameters derived from quantum chemical calculations include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is an indicator of the molecule's chemical stability; a larger gap implies higher stability.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for intermolecular interactions, including hydrogen bonding and reactions with biological targets. researchgate.net

Atomic Charges: Calculating the partial charges on each atom helps identify the most likely sites for protonation or deprotonation, which is critical for understanding a drug's behavior in different physiological environments. nih.gov For example, charge analysis can determine whether the 2-imino nitrogen or the thiazole ring nitrogen is more likely to be protonated. nih.gov

These theoretical calculations have been successfully applied to various thiazole and quinoline derivatives to understand their structural and electronic features. nih.govresearchgate.net The results from these studies help in rationalizing experimental findings and in designing new molecules with desired electronic properties for enhanced biological activity. dntb.gov.ua

Table 2: Example Quantum Chemical Descriptors for a Thiazole Derivative
Quantum DescriptorCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability
LUMO Energy-1.8 eVIndicates electron-accepting capability
HOMO-LUMO Gap (ΔE)4.7 eVRelates to chemical stability and reactivity
Dipole Moment3.2 DebyeMeasures the polarity of the molecule

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity Profiling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For a series of analogs of this compound, QSAR can be used to build predictive models that estimate the activity of newly designed, unsynthesized compounds.

The development of a QSAR model involves several steps:

Data Set Preparation: A series of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values) is collected. This set is typically divided into a training set for model development and a test set for validation. nih.gov

Descriptor Calculation: Various molecular descriptors (physicochemical, topological, electronic, etc.) are calculated for each compound.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to create an equation that links the descriptors to the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical metrics like the squared correlation coefficient (R²), cross-validated R² (q²), and predictive R² (R²pred) for the test set. nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. These maps are highly valuable for guiding the structural modification of lead compounds. Studies on 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as CDK inhibitors have successfully used 3D-QSAR to understand the structure-activity relationship and guide the design of more potent inhibitors. nih.gov

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations track the movements of every atom in the ligand-protein complex over time, providing crucial information about its conformational stability and flexibility. researchgate.net

Starting from the best-docked pose, an MD simulation can:

Assess Binding Stability: By calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time, researchers can determine if the ligand remains stably bound in the active site. A stable RMSD trajectory suggests a stable complex. nih.gov

Analyze Conformational Changes: MD can reveal how the protein and ligand adapt to each other upon binding. The root-mean-square fluctuation (RMSF) of individual amino acid residues can identify flexible regions of the protein that are important for ligand binding.

Refine Binding Poses: The simulation allows the ligand to explore different conformations within the binding pocket, potentially leading to a more accurate representation of the binding mode than the static docking pose.

Calculate Binding Free Energy: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to MD trajectories to provide a more accurate estimation of the binding free energy, which correlates better with experimental binding affinities. researchgate.net

MD simulations have been used to validate the docking results for quinoline-based elastase inhibitors and thiazoloquinolinone derivatives targeting VEGFR-2, confirming the stability of the predicted interactions. nih.govnih.gov

Virtual Screening Methodologies for the Identification of Novel Analogs

Virtual screening is a powerful computational strategy used to search large databases of chemical compounds to identify those that are most likely to bind to a drug target. This approach allows for the cost-effective and rapid identification of novel chemical scaffolds or analogs of a lead compound like this compound.

There are two main types of virtual screening:

Structure-Based Virtual Screening (SBVS): This method uses the 3D structure of the target protein. Large compound libraries are docked into the active site of the target, and the compounds are ranked based on their predicted binding affinity (docking score). nih.gov This approach was used to identify novel quinazoline (B50416) derivatives as EGFR inhibitors. nih.gov

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, this method relies on the knowledge of known active ligands. A model (pharmacophore) is built based on the essential structural features of active compounds, or the shape and electrostatic properties of a known active ligand are used as a template to search for similar molecules in a database.

A typical virtual screening workflow involves initial filtering of a large database (e.g., PubChem) based on drug-like properties (such as Lipinski's rule of five), followed by docking or pharmacophore screening to generate a list of "hits." nih.govnih.gov These hits are then subjected to more rigorous computational analysis, such as MD simulations, before being selected for experimental testing. This methodology has successfully identified new inhibitor chemotypes, such as nih.govnih.govnih.govtriazolo[1,5-b]isoquinolines for the MELK kinase. nih.gov

Advanced Analytical and Spectroscopic Characterization Techniques for 4 Quinolin 4 Yl Thiazol 2 Ylamine Research

Comprehensive Spectroscopic Analysis for Structural Elucidation of Novel Derivatives (e.g., High-Resolution NMR, IR, Mass Spectrometry)

The precise structure of newly synthesized derivatives of 4-Quinolin-4-yl-thiazol-2-ylamine is confirmed through a combination of spectroscopic methods. Each technique provides unique and complementary information, allowing for unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution ¹H and ¹³C NMR are primary tools for mapping the molecular skeleton.

¹H NMR: Proton NMR spectra provide information about the chemical environment, number, and connectivity of hydrogen atoms. For quinoline-thiazole derivatives, characteristic signals are observed in the aromatic region (typically δ 7.0-9.0 ppm). orientjchem.org For instance, the proton at the fifth position of the thiazole (B1198619) ring often appears as a singlet between δ 7.21 and 7.81 ppm. nih.gov Protons on the quinoline (B57606) ring exhibit distinct splitting patterns; for example, the H8 proton may appear as a doublet around δ 7.82–7.91 ppm. nih.gov The amine (NH₂) protons present their own characteristic signals. orientjchem.org

¹³C NMR: This technique identifies all unique carbon atoms in the molecule. Aromatic carbons in similar structures are found in a broad range of δ 102–168 ppm. nih.gov Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish ¹H-¹H and ¹H-¹³C correlations, respectively, which is crucial for assigning specific signals and confirming the connectivity of the quinoline and thiazole rings. orientjchem.orgnipne.ro

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups present in the molecule. Key absorption bands for quinoline-thiazole derivatives include N-H stretching vibrations (around 3385-3440 cm⁻¹) from the amine group and C=N stretching within the heterocyclic rings (around 1597-1642 cm⁻¹). orientjchem.orgmdpi.comnih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often using techniques like electrospray ionization (ESI), is employed to determine the exact molecular weight of the compound. nih.gov The resulting mass-to-charge ratio (m/z) confirms the elemental composition. Fragmentation patterns observed in the mass spectrum can provide further structural evidence, corroborating the connectivity of the quinoline and thiazole moieties. mdpi.com

Table 1: Typical Spectroscopic Data for Quinoline-Thiazole Derivatives

Technique Observation Typical Range/Value Reference(s)
¹H NMR Thiazole-H (C5) δ 7.21 - 7.81 ppm (singlet) nih.gov
Quinoline Aromatic Protons δ 7.42 - 8.94 ppm orientjchem.orgnih.gov
Amine Protons (NH) δ 8.29 - 12.73 ppm (broad singlet) nih.govmdpi.com
¹³C NMR Aromatic Carbons δ 102 - 168 ppm nih.gov
IR N-H Stretching (Amine) 3265 - 3440 cm⁻¹ orientjchem.orgmdpi.com
C=N Stretching 1564 - 1642 cm⁻¹ mdpi.comnih.gov
Mass Spec. Molecular Ion Peak (M+) Confirms calculated molecular weight nih.govmdpi.com

X-ray Crystallography for Single-Crystal Structure Determination of Crystalline Forms and Co-crystals

The analysis also elucidates the packing of molecules in the crystal lattice, identifying key intermolecular interactions such as hydrogen bonds and π-π stacking. researchgate.netredalyc.org For example, in the crystal structure of the related compound 4-(pyridin-2-yl)thiazol-2-ylamine, all amine N-H groups and heterocyclic nitrogen atoms participate in intermolecular hydrogen bonding, which dictates the supramolecular architecture. researchgate.net This information is vital for understanding polymorphism and for the rational design of co-crystals with modified physicochemical properties.

Table 2: Example Crystallographic Data for a Heterocyclic Compound

Parameter Description Example Value Reference(s)
Crystal System The symmetry system of the crystal lattice. Monoclinic nih.govresearchgate.net
Space Group The symmetry group of the crystal structure. P2₁/c nih.gov
Unit Cell a Length of the 'a' axis of the unit cell. 9.2304 (6) Å researchgate.net
Unit Cell b Length of the 'b' axis of the unit cell. 11.1780 (8) Å researchgate.net
Unit Cell c Length of the 'c' axis of the unit cell. 11.3006 (6) Å researchgate.net
Dihedral Angle Angle between two planar ring systems. 5.03° - 33.32° researchgate.netredalyc.org
Interactions Non-covalent forces stabilizing the crystal. Hydrogen bonding, π-π stacking researchgate.netredalyc.org

Advanced Chromatographic Techniques for Purity Assessment and Isolation of Research Samples

The purity of this compound samples is critical for accurate biological and physicochemical evaluation. Advanced chromatographic techniques are standard for both purification and purity verification.

Isolation: Column chromatography is a fundamental technique for the purification of synthesized compounds. thieme-connect.de In this method, the crude product is passed through a stationary phase, typically silica (B1680970) gel, and separated from byproducts and unreacted starting materials using a mobile phase of specific solvent polarity, such as a mixture of n-hexane and ethyl acetate (B1210297). thieme-connect.de

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of the final compound. By using a high-resolution column and a detector (commonly UV-Vis), HPLC can separate the target compound from even trace-level impurities. The purity is typically reported as a percentage based on the relative area of the main peak in the chromatogram. Liquid chromatography coupled with mass spectrometry (LC-MS) can be used to identify the mass of any impurities detected. nih.gov

Biophysical Characterization Methods for Protein-Ligand Interaction Quantification (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

To investigate the mechanism of action of this compound as a potential modulator of protein function, biophysical techniques are employed to quantify the binding interaction with target proteins. These methods provide critical data on binding affinity, thermodynamics, and kinetics without the need for labels.

Isothermal Titration Calorimetry (ITC): ITC is a powerful technique that directly measures the heat released or absorbed during a binding event. wikipedia.orgreactionbiology.com In a typical experiment, a solution of the compound is titrated into a sample cell containing the target protein. khanacademy.org The resulting heat change is measured, allowing for the simultaneous determination of several key thermodynamic parameters from a single experiment:

Binding Affinity (K_D): The dissociation constant, a measure of binding strength.

Stoichiometry (n): The ratio of ligand to protein in the complex.

Enthalpy (ΔH): The change in heat content upon binding, indicating the contribution of hydrogen bonds and van der Waals forces. khanacademy.org

Entropy (ΔS): The change in disorder upon binding, reflecting contributions from hydrophobic interactions and conformational changes. khanacademy.org

This comprehensive thermodynamic profile is invaluable for understanding the driving forces behind the molecular recognition process. nih.govnih.gov

Table 3: Thermodynamic Parameters Determined by Isothermal Titration Calorimetry (ITC)

Parameter Symbol Description Reference(s)
Binding Affinity K_D Concentration required to saturate 50% of the protein; lower K_D means stronger binding. reactionbiology.com
Stoichiometry n Molar ratio of ligand to protein in the final complex. wikipedia.orgkhanacademy.org
Enthalpy Change ΔH Heat released (exothermic) or absorbed (endothermic) upon binding. wikipedia.orgkhanacademy.org
Entropy Change ΔS Change in the system's disorder upon binding. wikipedia.orgkhanacademy.org
Gibbs Free Energy ΔG Overall energy change of binding, calculated from ΔH and ΔS. wikipedia.org

Surface Plasmon Resonance (SPR): SPR is a real-time, label-free optical sensing technique that monitors the binding of an analyte (e.g., this compound) to a ligand (e.g., a target protein) that is immobilized on a sensor surface. cnr.it Binding events cause a change in the refractive index at the sensor surface, which is detected as a shift in the resonance angle of reflected light. cnr.it An SPR experiment yields a sensorgram that provides rich kinetic information:

Association Rate Constant (k_on): The rate at which the ligand-protein complex forms.

Dissociation Rate Constant (k_off): The rate at which the complex breaks apart.

Binding Affinity (K_D): Calculated as the ratio of k_off/k_on.

By providing kinetic rate constants, SPR offers a deeper insight into the dynamic nature of the protein-ligand interaction, complementing the thermodynamic data from ITC.

Table 4: Kinetic and Affinity Data Determined by Surface Plasmon Resonance (SPR)

Parameter Symbol Description Reference(s)
Association Rate k_on Rate of complex formation (units: M⁻¹s⁻¹).
Dissociation Rate k_off Rate of complex decay (units: s⁻¹).
Dissociation Constant K_D Equilibrium constant calculated from k_off/k_on (units: M). cnr.it
Response Units RU Signal change proportional to the mass bound to the sensor surface. cnr.it

Future Research Directions and Emerging Paradigms for 4 Quinolin 4 Yl Thiazol 2 Ylamine

Exploration of Novel Biological Targets and Emerging Disease Areas for Research Intervention

The therapeutic potential of 4-Quinolin-4-yl-thiazol-2-ylamine is likely to extend beyond its currently explored biological space. Future research will be directed towards identifying and validating novel molecular targets and investigating its efficacy in a broader range of diseases.

Quinoline (B57606) and thiazole (B1198619) derivatives have historically shown a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Building on this foundation, future studies could focus on largely unexplored target families. For instance, the role of this compound scaffold in modulating the activity of kinases, a class of enzymes often implicated in cancer and inflammatory diseases, warrants deeper investigation. The discovery of new kinase targets through genomic and proteomic approaches will open new avenues for testing the inhibitory potential of this compound analogs.

Furthermore, emerging disease areas such as neurodegenerative disorders and metabolic diseases represent new frontiers. The complex pathophysiology of these conditions often involves multiple signaling pathways where quinoline and thiazole derivatives might exert a modulatory effect. High-throughput screening against target proteins implicated in these diseases could unveil unexpected therapeutic opportunities.

Potential Novel Target Class Rationale for Exploration Exemplary Disease Areas
Protein KinasesQuinoline and thiazole scaffolds are known kinase inhibitors.Various Cancers, Inflammatory Disorders
G-protein-coupled receptors (GPCRs)A large and diverse family of drug targets.Neurological Disorders, Metabolic Diseases
Ion ChannelsImportant for cellular signaling and excitability.Cardiovascular Diseases, Pain Management
Epigenetic ModifiersEnzymes that regulate gene expression.Oncology, Rare Genetic Disorders

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of this compound and its derivatives is a critical aspect of its research and development. Future efforts will likely focus on creating more efficient, cost-effective, and environmentally friendly synthetic routes, aligning with the principles of green chemistry.

Moreover, the adoption of innovative technologies like flow chemistry and photochemical reactions is set to revolutionize the synthesis of complex molecules. numberanalytics.com Flow chemistry allows for continuous production with better control over reaction parameters, leading to higher yields and purity. numberanalytics.com Photochemistry, which utilizes light to drive chemical reactions, can enable unique transformations that are difficult to achieve with conventional thermal methods. numberanalytics.com These sustainable methodologies will not only make the synthesis of this compound more economical but also more environmentally responsible.

Sustainable Synthetic Approach Key Advantages Potential Impact on this compound Synthesis
NanocatalysisHigh surface area, enhanced reactivity, and recyclability.Increased reaction rates and yields, reduced catalyst waste.
Flow ChemistryPrecise control over reaction conditions, improved safety, and scalability.Efficient and scalable production of analogs for extensive screening. numberanalytics.com
PhotochemistryMild reaction conditions, unique reactivity patterns.Access to novel derivatives not achievable through thermal methods. numberanalytics.com
BiocatalysisHigh selectivity and specificity, use of renewable resources.Enantioselective synthesis of chiral analogs.

Integration of Artificial Intelligence and Machine Learning in the Design and Discovery of this compound Analogs

The integration of artificial intelligence (AI) and machine learning (ML) is transforming the landscape of drug discovery. nih.gov For this compound, these computational tools can significantly accelerate the identification of new, potent, and selective analogs.

AI/ML Application Description Benefit for this compound Research
Predictive ModelingUsing existing data to train models that predict the activity and properties of new compounds.Rapidly prioritize which analogs to synthesize and test. oup.com
De Novo Drug DesignGenerative models that create novel molecular structures with desired characteristics.Discover innovative analogs with improved potency and selectivity. themoonlight.ioarxiv.org
Virtual ScreeningComputationally screening large libraries of compounds against a biological target.Identify potential hits from vast chemical spaces without wet lab experiments.
Retrosynthesis PredictionAI tools that suggest synthetic routes for a target molecule.Facilitate the synthesis of novel and complex analogs.

Collaborative Research Initiatives and Open Science Approaches to Accelerate Discovery

The complexity and cost of drug discovery necessitate a shift towards more collaborative and open research models. The future development of this compound could be significantly accelerated through such initiatives.

Open science platforms, where researchers share data, tools, and results freely and openly, can foster a more collaborative research environment. By making research findings on this compound and its analogs publicly available, the global scientific community can collectively contribute to advancing our understanding of its therapeutic potential. This can prevent duplication of effort and allow researchers to build upon each other's work more effectively.

Public-private partnerships and academic collaborations can also play a crucial role. These partnerships can bring together the diverse expertise and resources needed to tackle the challenges of drug development, from basic research to clinical trials. For a compound like this compound, such collaborations could provide the necessary funding, infrastructure, and clinical expertise to translate promising preclinical findings into tangible therapeutic benefits.

Addressing Current Research Gaps and Overcoming Methodological Limitations in this compound Research

Despite its potential, the research on this compound is still in its early stages, and several research gaps and methodological limitations need to be addressed.

A primary gap is the lack of a comprehensive understanding of its mechanism of action. While it may be known to interact with certain targets, the full spectrum of its molecular interactions remains to be elucidated. Future research should employ advanced techniques like chemical proteomics and structural biology to identify its direct binding partners and understand the structural basis of its activity.

Methodological limitations, such as the reliance on traditional two-dimensional cell cultures for biological testing, also need to be overcome. The use of more physiologically relevant models, such as three-dimensional organoids and patient-derived xenografts, will provide a more accurate prediction of its efficacy and potential toxicity in humans. Furthermore, developing robust and validated biomarkers will be crucial for monitoring its therapeutic effects and guiding its clinical development. Addressing these gaps and limitations will be essential for unlocking the full therapeutic potential of this compound.

Research Gap/Limitation Proposed Future Research Direction Expected Outcome
Incomplete Mechanistic UnderstandingChemical proteomics, structural biology (X-ray crystallography, Cryo-EM).Identification of direct molecular targets and elucidation of the binding mode.
Lack of Physiologically Relevant ModelsUtilization of 3D organoids, patient-derived xenografts, and microfluidic "organ-on-a-chip" systems.More accurate prediction of in vivo efficacy and toxicity.
Absence of Validated BiomarkersDiscovery and validation of pharmacodynamic and predictive biomarkers.Tools to monitor treatment response and select patient populations.
Limited Exploration of Drug CombinationsSystematic screening of synergistic combinations with existing therapies.Development of more effective combination treatment regimens.

Q & A

Q. Basic

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., aromatic protons in quinoline vs. thiazole rings) .
    • IR : Identify N-H stretching (~3300 cm⁻¹) and C=N/C-S vibrations (~1600–1500 cm⁻¹) .
  • Mass spectrometry : Confirm molecular weight (e.g., [M+H]⁺ ion at m/z 266.08 for C₁₂H₁₀N₃S).

Q. Advanced :

  • Multiwfn software : Analyze electron localization function (ELF) and electrostatic potential (ESP) to map nucleophilic/electrophilic sites .
  • Density-of-states (DOS) plots : Study orbital contributions to reactivity using wavefunction analysis .

What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Advanced
Contradictions in bioactivity (e.g., antioxidant vs. pro-oxidant effects) may arise from:

  • Experimental variables : Differences in cell lines, assay conditions (e.g., ROS quantification methods).
  • Structural heterogeneity : Substituent effects (e.g., electron-withdrawing groups on quinoline altering redox potential).

Q. Methodology :

  • Longitudinal studies : Track dose- and time-dependent effects (e.g., 1-week vs. 1-year exposure to assess adaptive responses) .
  • Mediation analysis : Use structural equation modeling (SEM) to test if observed effects are mediated by secondary factors (e.g., cellular uptake efficiency) .

How can structure-activity relationship (SAR) studies optimize this compound for target binding?

Q. Advanced

  • Quinoline modifications :
    • Electron-donating groups (e.g., -OCH₃) : Enhance π-stacking with aromatic residues in enzymes .
    • Halogenation (e.g., -Cl) : Improve hydrophobic interactions in binding pockets .
  • Thiazole ring substitutions :
    • Amino groups : Facilitate hydrogen bonding with catalytic residues (e.g., in kinase inhibitors) .

Q. Validation :

  • Molecular docking : Simulate binding modes using AutoDock Vina or Schrödinger Suite.
  • Free-energy perturbation (FEP) : Quantify binding affinity changes upon substituent modification .

What are the challenges in scaling up this compound synthesis, and how can they be mitigated?

Q. Advanced

  • Low yields in multi-step reactions : Optimize stepwise intermediates (e.g., isolate azide precursors before CuAAC) .
  • Purification bottlenecks : Use preparative HPLC for polar byproducts.
  • Catalyst deactivation : Employ heterogeneous catalysts (e.g., immobilized Cu nanoparticles) for recyclability .

Process control : Monitor reaction progress via in-situ FTIR or Raman spectroscopy.

How do solvent and pH conditions influence the stability of this compound in biological assays?

Q. Basic

  • Aqueous stability :
    • pH < 5 : Protonation of thiazole nitrogen increases solubility but may reduce membrane permeability.
    • pH > 8 : Degradation via hydroxide attack on the quinoline ring .
  • Solvent selection : Use DMSO for stock solutions (≤1% v/v to avoid cytotoxicity) and PBS for dilution .

Q. Advanced :

  • Accelerated stability testing : Use Arrhenius models to predict degradation kinetics under storage conditions .

What computational tools predict the pharmacokinetic properties of this compound derivatives?

Q. Advanced

  • ADMET prediction :
    • SwissADME : Estimate logP (lipophilicity), bioavailability radar, and P-gp substrate likelihood.
    • ProTox-II : Predict toxicity endpoints (e.g., hepatotoxicity) .
  • MD simulations : Assess blood-brain barrier penetration using GROMACS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.